Mass Shift and Spectral Resolution: n-Butyl Acetate-d12 vs. Non-Deuterated n-Butyl Acetate
n-Butyl Acetate-d12 provides a +12 Da mass shift relative to unlabeled n-butyl acetate (MW 116.16 Da), whereas non-deuterated analogs offer 0 Da shift, making them indistinguishable from the analyte in MS . This large mass differential ensures complete baseline separation in the mass spectrometer, eliminating interference from the analyte's natural isotopic envelope and enabling unambiguous quantitation at trace levels [1].
| Evidence Dimension | Mass shift (Δ Da) relative to native n-butyl acetate |
|---|---|
| Target Compound Data | +12 Da |
| Comparator Or Baseline | n-Butyl Acetate (unlabeled): 0 Da |
| Quantified Difference | 12 Da mass difference |
| Conditions | Mass spectrometry (GC-MS or LC-MS) ionization source |
Why This Matters
A ≥ +12 Da mass shift is widely recommended to avoid isotopic overlap and ensure regulatory-grade quantitation accuracy in complex biological and environmental matrices.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
